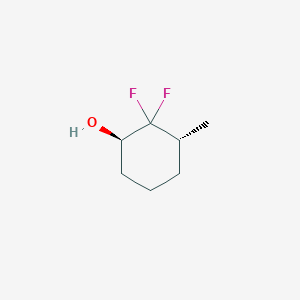
NHS-5(6)Carboxyrhodamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(6)-Carboxytetramethylrhodamine N-succinimidyl ester is a fluorescent dye widely used in various scientific research applications. It belongs to the family of rhodamine dyes, which are known for their bright fluorescence and stability. This compound is particularly useful for labeling proteins, nucleic acids, and other biomolecules due to its ability to form stable covalent bonds with primary amines.
Mechanism of Action
Target of Action
NHS-5(6)Carboxyrhodamine, also known as 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester, is primarily used for the precise labeling of proteins . It is a fluorescent dye that enables the achievement of accurate ratios of dye to protein, even under native conditions .
Mode of Action
This compound is a rhodamine chromophore activated for facile labeling of amino groups . It interacts with its targets, the proteins, by binding to the amino groups present in these biomolecules . This interaction results in the proteins being labeled with the fluorescent dye, which can then be detected using fluorescence microscopy, flow cytometry, and other similar techniques .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the proteins it labels. The exact pathways and their downstream effects would depend on the specific proteins being labeled. The primary role of this compound in these pathways is to provide a means of visualizing and tracking the proteins, rather than directly influencing the pathways themselves .
Result of Action
The primary result of this compound’s action is the labeling of proteins with a fluorescent dye . This allows for the visualization and tracking of these proteins in various applications, such as fluorescence microscopy and flow cytometry . The dye/protein ratios for this compound exhibit a close similarity between native and denaturing conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH value can affect the reaction of this compound with amino groups . Furthermore, the conditions under which the proteins are present (native or denaturing) can influence the dye/protein ratios achieved .
Biochemical Analysis
Biochemical Properties
NHS-5(6)Carboxyrhodamine plays a significant role in biochemical reactions. It is used for the labeling of amino groups, particularly in proteins . The compound interacts with proteins and other biomolecules, enabling the achievement of accurate ratios of dye to protein, even under native conditions .
Cellular Effects
In cellular processes, this compound is used as a probe for fluorescence microscopy, flow cytometry, and immunofluorescence-based assays such as western blotting and ELISA . It influences cell function by providing a means of visualizing and tracking certain proteins within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to bind to proteins. It is an amine-reactive derivative of rhodamine dye, which means it can form a stable covalent bond with primary amines, such as the side chains of lysine residues or the N-termini of proteins .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound remains stable, allowing for long-term studies of cellular function
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its ability to covalently bind to proteins . The specifics of its localization or accumulation within cells and tissues may depend on the properties of the proteins it is bound to.
Subcellular Localization
The subcellular localization of this compound is determined by the proteins it labels. As such, it could be found in various compartments or organelles depending on the localization signals of the proteins it is attached to .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester typically involves the following steps:
Starting Material: The synthesis begins with tetramethylrhodamine, which is a rhodamine derivative.
Carboxylation: The tetramethylrhodamine is carboxylated to introduce carboxyl groups at the 5 and 6 positions.
Industrial Production Methods
In industrial settings, the production of 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of tetramethylrhodamine are carboxylated and activated using automated reactors.
Purification: The product is purified using techniques such as chromatography to ensure high purity and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
5(6)-Carboxytetramethylrhodamine N-succinimidyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The succinimidyl ester group reacts with primary amines to form stable amide bonds.
Hydrolysis: In the presence of water, the succinimidyl ester can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Primary Amines: Common reagents include lysine residues on proteins or other biomolecules containing primary amines.
Reaction Conditions: The reactions are typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7.0-9.0) to facilitate the formation of amide bonds.
Major Products
The major product formed from the reaction of 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester with primary amines is a fluorescently labeled biomolecule. The hydrolysis of the ester results in the formation of the corresponding carboxylic acid .
Scientific Research Applications
5(6)-Carboxytetramethylrhodamine N-succinimidyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in cell labeling, tracking, and imaging studies. It is particularly useful for labeling proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in diagnostic assays, including flow cytometry and fluorescence microscopy, to detect and quantify specific biomolecules.
Industry: Applied in the development of biosensors and diagnostic kits for various applications.
Comparison with Similar Compounds
Similar Compounds
5(6)-Carboxyfluorescein diacetate N-succinimidyl ester: Another fluorescent dye used for similar applications but with different spectral properties.
Rhodamine B N-succinimidyl ester: A related compound with similar labeling capabilities but different fluorescence characteristics.
Uniqueness
5(6)-Carboxytetramethylrhodamine N-succinimidyl ester is unique due to its:
Bright Fluorescence: It provides strong and stable fluorescence, making it ideal for long-term imaging studies.
Stability: The compound forms stable covalent bonds with primary amines, ensuring long-lasting labeling of biomolecules.
Versatility: It can be used in a wide range of applications, from basic research to industrial diagnostics.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O7/c1-30(2)17-6-9-21-23(14-17)37-24-15-18(31(3)4)7-10-22(24)29(21)20-8-5-16(13-19(20)28(36)38-29)27(35)39-32-25(33)11-12-26(32)34/h5-10,13-15H,11-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYYHBMOVJJZTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478456 |
Source


|
| Record name | NHS-5(6)Carboxyrhodamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150408-83-6 |
Source


|
| Record name | NHS-5(6)Carboxyrhodamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
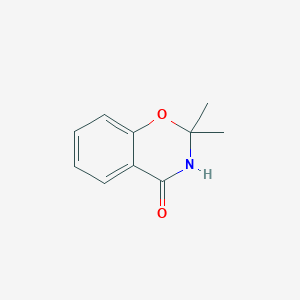
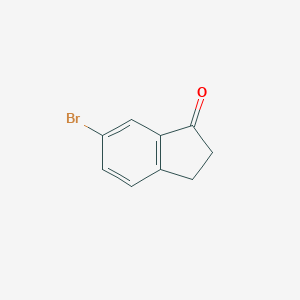
![1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate](/img/structure/B133041.png)
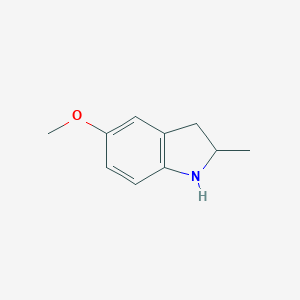


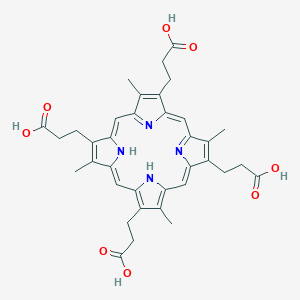

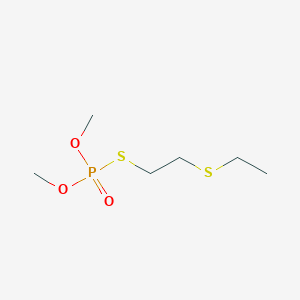


![(S)-2-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B133073.png)

